molecular formula C7H16ClNO2 B2448021 2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride CAS No. 1955514-25-6

2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride

Cat. No.: B2448021
CAS No.: 1955514-25-6
M. Wt: 181.66
InChI Key: HPVOVXNUIALPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is known for its unique structure, which includes an amino group attached to a tetrahydropyran ring, and an ethanol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-aminooxan-4-yl with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminotetrahydro-2H-pyran-4-yl)ethan-1-ol
  • 2-(4-Hydroxyoxan-4-yl)ethan-1-ol
  • 2-(4-Methyloxan-4-yl)ethan-1-ol

Uniqueness

2-(4-Aminooxan-4-yl)ethan-1-ol hydrochloride is unique due to its specific combination of an amino group and a tetrahydropyran ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-aminooxan-4-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c8-7(1-4-9)2-5-10-6-3-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVOVXNUIALPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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